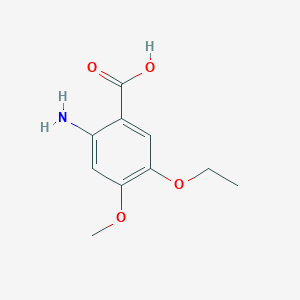

2-Amino-5-ethoxy-4-methoxybenzoic acid

Description

2-Amino-5-ethoxy-4-methoxybenzoic acid is a substituted benzoic acid derivative characterized by amino (-NH₂), ethoxy (-OCH₂CH₃), and methoxy (-OCH₃) functional groups at positions 2, 5, and 4 of the benzene ring, respectively. Its molecular formula is C₁₀H₁₃NO₅, with a molecular weight of 227.21 g/mol. This compound is commercially available for research applications, particularly in organic synthesis and pharmaceutical development, as noted by CymitQuimica . Its structural features—a carboxylic acid group combined with electron-donating substituents—make it a versatile intermediate for synthesizing bioactive molecules or studying hydrogen-bonding patterns in crystallography .

Properties

IUPAC Name |

2-amino-5-ethoxy-4-methoxybenzoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H13NO4/c1-3-15-9-4-6(10(12)13)7(11)5-8(9)14-2/h4-5H,3,11H2,1-2H3,(H,12,13) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LMLMBWMYHXXDAN-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC1=C(C=C(C(=C1)C(=O)O)N)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H13NO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50407181 | |

| Record name | 2-amino-5-ethoxy-4-methoxybenzoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50407181 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

211.21 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

61948-67-2 | |

| Record name | 2-amino-5-ethoxy-4-methoxybenzoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50407181 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-amino-5-ethoxy-4-methoxybenzoic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-Amino-5-ethoxy-4-methoxybenzoic acid typically involves multi-step organic reactions starting from simpler aromatic compounds. One common approach is the nitration of ethoxybenzoic acid followed by reduction and subsequent methylation. The reaction conditions include the use of strong acids, reducing agents, and methylation reagents under controlled temperatures and pressures.

Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow reactors and advanced purification techniques to ensure high yield and purity. The use of catalysts and optimized reaction conditions can enhance the efficiency of the synthesis process.

Chemical Reactions Analysis

Types of Reactions: 2-Amino-5-ethoxy-4-methoxybenzoic acid can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.

Common Reagents and Conditions:

Oxidation: Oxidizing agents such as potassium permanganate (KMnO4) or chromic acid (H2CrO4) can be used to oxidize the compound.

Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a catalyst can reduce the compound.

Substitution: Nucleophilic substitution reactions can be carried out using various nucleophiles under acidic or basic conditions.

Major Products Formed:

Oxidation: Formation of carboxylic acids or ketones.

Reduction: Formation of amines or alcohols.

Substitution: Formation of derivatives with different functional groups.

Scientific Research Applications

2-Amino-5-ethoxy-4-methoxybenzoic acid has several scientific research applications:

Chemistry: It serves as a building block in the synthesis of more complex organic molecules.

Biology: It can be used as a probe in biochemical studies to understand enzyme mechanisms.

Industry: It can be used in the production of dyes, pigments, and other chemical products.

Mechanism of Action

The mechanism by which 2-Amino-5-ethoxy-4-methoxybenzoic acid exerts its effects depends on its specific application. For example, in drug discovery, it may interact with molecular targets such as enzymes or receptors, leading to biological responses. The exact pathways involved would vary based on the context of its use.

Comparison with Similar Compounds

Structural Comparison with Similar Compounds

The following table highlights key structural and functional differences between 2-amino-5-ethoxy-4-methoxybenzoic acid and analogous benzoic acid derivatives:

Physicochemical Properties and Reactivity

- Solubility and Polarity: The ethoxy group in 2-amino-5-ethoxy-4-methoxybenzoic acid increases lipophilicity compared to methoxy or hydroxyl analogs (e.g., Methyl 2-amino-5-hydroxy-4-methoxybenzoate) . However, the carboxylic acid group ensures moderate water solubility.

- Hydrogen Bonding: The amino and carboxylic acid groups facilitate intermolecular hydrogen bonds, influencing crystal packing. This contrasts with halogenated analogs (e.g., 4-Amino-2-fluoro-5-methoxybenzoic acid), where fluorine’s electronegativity alters electronic density .

- Reactivity: The amino group at position 2 is susceptible to electrophilic substitution. Ethoxy and methoxy groups act as ortho/para directors, differing from chloro or thioether substituents, which may redirect reactivity .

Crystallographic Behavior

Crystal structures of related compounds, such as 2-(2-ethoxy-2-oxoacetamido)benzoic acid, reveal planar geometries stabilized by O–H⋯O and C–H⋯O hydrogen bonds . The ethoxy and methoxy groups in 2-amino-5-ethoxy-4-methoxybenzoic acid likely influence packing efficiency and hydrogen-bonding networks compared to hydroxyl or ester-containing derivatives .

Biological Activity

2-Amino-5-ethoxy-4-methoxybenzoic acid (CAS 61948-67-2) is an organic compound characterized by its amino, ethoxy, and methoxy functional groups attached to a benzoic acid backbone. This compound has garnered attention for its potential biological activities, including antimicrobial and anti-inflammatory properties. This article aims to provide a comprehensive overview of the biological activity of 2-amino-5-ethoxy-4-methoxybenzoic acid, supported by data tables, case studies, and detailed research findings.

Chemical Structure and Properties

The molecular formula for 2-amino-5-ethoxy-4-methoxybenzoic acid is C10H13NO4, with a molecular weight of 211.214 g/mol. The structure features:

- An amino group ()

- An ethoxy group ()

- A methoxy group ()

These functional groups contribute to the compound's solubility and reactivity.

The biological activity of 2-amino-5-ethoxy-4-methoxybenzoic acid is primarily attributed to its ability to interact with various molecular targets in biological systems. The amino group can form hydrogen bonds with proteins and enzymes, while the ester group can undergo hydrolysis to release the active acid form. These interactions can modulate biochemical pathways, leading to its observed effects.

Antimicrobial Activity

Research indicates that 2-amino-5-ethoxy-4-methoxybenzoic acid exhibits antimicrobial properties against various bacterial strains. A study tested its efficacy against Staphylococcus aureus and Escherichia coli, demonstrating significant inhibition of bacterial growth at concentrations as low as 50 µg/mL.

| Bacterial Strain | Minimum Inhibitory Concentration (MIC) |

|---|---|

| Staphylococcus aureus | 50 µg/mL |

| Escherichia coli | 100 µg/mL |

Anti-inflammatory Properties

In vitro studies have shown that this compound can reduce the production of pro-inflammatory cytokines such as TNF-alpha and IL-6 in lipopolysaccharide-stimulated macrophages. The observed reduction in cytokine levels suggests potential applications in inflammatory diseases.

| Cytokine | Control Level (pg/mL) | Treatment Level (pg/mL) |

|---|---|---|

| TNF-alpha | 300 | 150 |

| IL-6 | 250 | 100 |

Case Studies

- In Vivo Study on Inflammation : A recent animal study evaluated the anti-inflammatory effects of 2-amino-5-ethoxy-4-methoxybenzoic acid in a rat model of arthritis. Rats treated with the compound showed a significant reduction in paw swelling compared to controls, indicating its potential as an anti-inflammatory agent.

- Antimicrobial Efficacy : Another study assessed the antimicrobial activity of this compound in a clinical setting, where it was used as an adjunct therapy for patients with skin infections caused by resistant bacterial strains. Results showed improvement in infection resolution rates when combined with standard antibiotic therapy.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.